molecular formula C14H17FN2O2 B2566469 N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide CAS No. 896292-32-3

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide

Cat. No.: B2566469
CAS No.: 896292-32-3
M. Wt: 264.3
InChI Key: FUVGQFLRRHZABK-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide is a synthetic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a fluorophenyl group, a pyrrolidinone ring, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the Methylpropanamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with a methylpropanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogenated compounds or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide
  • N-[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide
  • N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide

Uniqueness

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and can influence its binding affinity to molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c1-9(2)14(19)16-11-7-13(18)17(8-11)12-5-3-10(15)4-6-12/h3-6,9,11H,7-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVGQFLRRHZABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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